(E)-4-Phenylbut-3-en-1-amine vs. Selegiline: Divergent MAO-B/MAO-A Selectivity Profiles for Orthogonal Research Applications
In bovine brain mitochondria assays, (E)-4-phenylbut-3-en-1-amine demonstrates an unusual inverted selectivity pattern compared to the clinical MAO-B inhibitor selegiline. The compound inhibits MAO-A with an IC50 of 82 nM while requiring 890,000 nM (890 μM) to achieve MAO-B inhibition [1]. Selegiline, by contrast, exhibits the opposite preference with MAO-B IC50 of 51 nM and MAO-A IC50 of 23,000 nM (23 μM), representing 450-fold selectivity for MAO-B . This inversion of isoform preference creates fundamentally different research utility.
| Evidence Dimension | MAO-A vs MAO-B inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | MAO-A IC50: 82 nM; MAO-B IC50: 890,000 nM; Selectivity ratio (B/A): ~10,850-fold A-selective |
| Comparator Or Baseline | Selegiline: MAO-A IC50: 23,000 nM; MAO-B IC50: 51 nM; Selectivity ratio: 450-fold B-selective |
| Quantified Difference | Selectivity direction reversed; (E)-4-phenylbut-3-en-1-amine is ~10,850-fold selective for MAO-A over MAO-B; selegiline is 450-fold selective for MAO-B over MAO-A |
| Conditions | Bovine brain mitochondria MAO-A (serotonin substrate, 60 min fluorimetry); MAO-B (benzylamine substrate, 60 min fluorimetry) |
Why This Matters
This inverted selectivity makes (E)-4-phenylbut-3-en-1-amine valuable as an MAO-A-selective research tool, whereas selegiline is an MAO-B-selective clinical agent—these compounds serve entirely non-overlapping experimental purposes.
- [1] BindingDB. BDBM50097419 (CHEMBL3585825). MAO-A IC50: 82 nM; MAO-B IC50: 890,000 nM. Bovine brain mitochondria, serotonin and benzylamine substrates, 60 min fluorimetry. View Source
